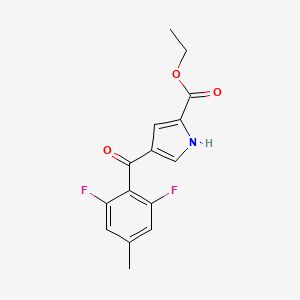

Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C15H13F2NO3 |

|---|---|

Molecular Weight |

293.26 g/mol |

IUPAC Name |

ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C15H13F2NO3/c1-3-21-15(20)12-6-9(7-18-12)14(19)13-10(16)4-8(2)5-11(13)17/h4-7,18H,3H2,1-2H3 |

InChI Key |

MAGGUCQEZAVEQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2F)C)F |

Origin of Product |

United States |

Preparation Methods

Base Pyrrole Synthesis: Ethyl Pyrrole-2-carboxylate

The foundational step involves synthesizing ethyl pyrrole-2-carboxylate. A classic method employs the reaction of pyrrole with ethyl chloroformate in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. Key steps include:

Regioselective Acylation at the Pyrrole 4-Position

Introducing the 2,6-difluoro-4-methylbenzoyl group requires regioselective acylation. Friedel-Crafts acylation is employed using 2,6-difluoro-4-methylbenzoyl chloride as the electrophile:

-

Benzoyl Chloride Synthesis :

-

Acylation Reaction :

-

Ethyl pyrrole-2-carboxylate is reacted with 2,6-difluoro-4-methylbenzoyl chloride in the presence of AlCl₃ or FeCl₃ as a Lewis acid.

-

Regioselectivity : The ester group at position 2 directs electrophilic substitution to position 4 via electronic effects.

-

Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.

-

Alternative Pathway: Nucleophilic Aromatic Substitution

Pre-functionalized Pyrrole Intermediates

To bypass regioselectivity challenges, pre-halogenated pyrroles are acylated. For example:

-

Brominated Pyrrole Synthesis :

-

Coupling with Benzoyl Moieties :

Optimization and Scalability Considerations

Solvent and Catalyst Screening

Purification Challenges

-

Chromatography : Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively separates positional isomers.

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>99% HPLC purity).

Comparative Data Table

Mechanistic Insights and Limitations

-

Electronic Effects : The ester group at position 2 deactivates the pyrrole ring, favoring electrophilic attack at position 4.

-

Side Reactions : Over-acylation or polymerization may occur with excess acyl chloride; stoichiometric control is critical.

-

Scalability : Friedel-Crafts methods are scalable to gram quantities but require rigorous moisture exclusion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Formation of 4-(2,6-difluoro-4-methylphenyl)-1H-pyrrole-2-carboxylate.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound’s difluoromethylbenzoyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may also play a role in binding to biological macromolecules, affecting their function. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the ethyl pyrrole-2-carboxylate core with variations in the benzoyl or heteroaroyl substituents. Key differences in synthetic yields, spectroscopic data, and functional group effects are highlighted.

Substituent Effects on Reactivity and Characterization

Fluorinated Benzoyl Derivatives

Ethyl 4-((3,4-Difluorophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 201) Substituent: 3,4-Difluorophenyl. Synthesis Yield: 50% (from intermediate 196). Characterization: No further NMR or ESIMS data reported .

Ethyl 4-((3-Fluoro-2-Iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)

- Substituent : 3-Fluoro-2-iodophenyl.

- Synthesis Yield : 23%.

- 1H NMR : δ 12.52 (s, 1H), 7.50–7.57 (m, 1H), 7.38–7.43 (m, 1H), 6.32 (s, 1H).

- ESIMS : m/z 402.2 (M+1).

- Comparison : The iodine atom introduces bulkiness, which may hinder reactivity in downstream modifications compared to the target compound’s fluorine and methyl groups .

Trifluoromethyl-Substituted Analogs

Ethyl 4-(3-Fluoro-4-(Trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 233) Substituent: 3-Fluoro-4-(trifluoromethyl)phenyl. Synthesis Yield: 51% (from intermediate 230). Characterization: Used directly without further analysis .

Ethyl 4-(6-(Difluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 235)

- Substituent : 6-(Difluoromethyl)pyridin-3-yl.

- Synthesis Yield : 47%.

- 1H NMR : δ 9.03 (s, 1H), 8.39 (dd, J = 1.6 Hz & 8.0 Hz, 1H), 8.03 (s, 1H).

- Comparison : The pyridine ring introduces aromatic nitrogen, which could alter hydrogen-bonding interactions in biological systems compared to the purely aromatic benzoyl group in the target compound .

Tosylated Derivatives

Ethyl 4-(3-Fluoro-4-(Trifluoromethyl)benzoyl)-3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole-2-carboxylate (Compound 238)

- Substituent : 3-Fluoro-4-(trifluoromethyl)phenyl with tosyl protection.

- Synthesis Yield : 78%.

- 1H NMR : δ 8.16 (s, 1H), 7.92–8.09 (m, 3H), 2.43 (s, 3H, methyl).

- ESIMS : m/z 496.2 (M-1).

- Comparison : Tosyl protection improves stability during synthesis but adds molecular weight, which may affect pharmacokinetic properties .

Mechanistic and Functional Insights

- Electron-Withdrawing Groups : Trifluoromethyl and fluorine substituents (e.g., in Compounds 233 and 238) enhance resistance to oxidative degradation but may reduce bioavailability due to increased lipophilicity .

- Steric Effects : Bulky groups like iodine (Compound 215) or tosyl (Compound 238) can hinder intermolecular interactions, critical for drug-receptor binding .

- Synthetic Flexibility : The ethyl carboxylate group allows for further derivatization, as seen in General Procedure N (amide coupling) and L (ethenyl pyrrole formation) .

Biological Activity

Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate (CAS No. 1956380-78-1) is a pyrrole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a difluoromethylbenzoyl moiety, contributing to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Molecular Structure

- Molecular Formula : C15H13F2NO3

- Molecular Weight : 293.26 g/mol

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 5

- Rotatable Bonds : 5

Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. In a study focusing on various pyrrole-2-carboxamides, compounds similar to this compound demonstrated potent anti-tuberculosis (TB) activity, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .

Table 1: Biological Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Activity Type |

|---|---|---|---|

| Compound A | <0.016 | >64 | Anti-TB |

| This compound | TBD | TBD | TBD |

The mechanism of action for compounds like this compound involves inhibition of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. This is achieved through interactions with the MmpL3 protein, crucial for transporting mycolic acids across the bacterial cell membrane . The binding affinity and structural interactions at the active site are essential for their efficacy.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated in various cell lines, showing promising results with minimal toxicity at therapeutic concentrations. The safety profile indicates that further studies are warranted to establish the therapeutic index and long-term effects.

Study on Anti-Tuberculosis Activity

A notable study evaluated a series of pyrrole derivatives for their anti-TB activity. The results indicated that modifications to the pyrrole ring significantly impacted both potency and selectivity against drug-resistant strains of M. tuberculosis. This compound was included in this evaluation, showcasing a favorable profile compared to existing TB treatments .

Comparative Analysis with Other Antimicrobial Agents

In comparative studies with traditional antibiotics, this compound exhibited superior efficacy against certain strains of bacteria while maintaining lower toxicity levels than conventional drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate?

- Methodology : The compound can be synthesized via acylation of the pyrrole core. A common approach involves coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate with 2,6-difluoro-4-methylbenzoyl chloride under basic conditions (e.g., using triethylamine or DMAP in dichloromethane). The reaction typically proceeds at 0°C to room temperature, followed by purification via flash chromatography . For analogs, acid chlorides are reacted with pyrrole intermediates using coupling agents like tosyl chloride, as seen in similar compounds .

Q. How is the purity and structural integrity of this compound validated?

- Methodology : Use a combination of techniques:

- 1H NMR : Analyze substituent effects (e.g., fluorine-induced splitting patterns in the aromatic region, ester carbonyl signals at δ ~4.2 ppm for the ethoxy group) .

- ESI-MS : Confirm molecular weight (e.g., [M+1]+ or [M-1]- peaks) .

- HPLC : Assess purity (>95% by reverse-phase chromatography with UV detection at 254 nm) .

Q. What functional groups in this compound are most reactive?

- Methodology : Key reactive sites include:

- Ester group : Susceptible to hydrolysis under acidic/basic conditions.

- Pyrrole NH : Participates in hydrogen bonding or deprotonation for further derivatization.

- Fluorinated benzoyl group : Electron-withdrawing effects enhance electrophilic substitution reactivity.

Standard assays (e.g., TLC monitoring of hydrolysis or alkylation reactions) can probe reactivity .

Advanced Research Questions

Q. How can conflicting NMR data for pyrrole derivatives be resolved?

- Methodology :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in substituted benzoyl groups) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., pyrrole protons adjacent to electron-withdrawing groups) .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl) analogs) to identify substituent-specific shifts .

Q. What strategies optimize yield in the acylation of sterically hindered pyrroles?

- Methodology :

- Pre-activation : Use DMAP or HOBt to enhance coupling efficiency of bulky benzoyl chlorides .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature control : Gradual warming from 0°C to 50°C prevents side reactions (e.g., Fries rearrangement) .

Q. How can computational modeling predict the bioactivity of this compound?

- Methodology :

- Docking studies : Use software like AutoDock to model interactions with target enzymes (e.g., kinases, cytochrome P450).

- QSAR models : Correlate electronic descriptors (e.g., Hammett σ values for fluorine substituents) with observed antimicrobial activity in analogs .

- DFT calculations : Predict regioselectivity in electrophilic substitutions based on frontier molecular orbitals .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodology :

- PXRD : Identify crystal lattice variations.

- DSC/TGA : Monitor thermal stability and phase transitions.

- Solid-state NMR : Resolve conformational differences in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.